molecular formula C19H20N6O B2412375 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone CAS No. 1203243-35-9

1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone

Cat. No. B2412375
CAS RN: 1203243-35-9
M. Wt: 348.41
InChI Key: YMWWLEUGTBCRFV-UHFFFAOYSA-N
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Description

The compound “1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone” is a complex organic molecule that contains several functional groups and rings. These include an imidazole ring, a pyrimidine ring, a piperazine ring, and a phenyl group. The presence of these groups suggests that this compound could have interesting biological activities .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Some derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties have shown in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (A. Bhatt, R. Kant, R. Singh, 2016).

Anticancer Activity

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Compounds from this series demonstrated significant activity, suggesting potential as anticancer agents (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).

Anti-HIV Activity

Derivatives of 2-amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone have been synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activity, indicating potential use in developing new non-nucleoside reverse transcriptase inhibitors (N. Al-Masoudi, Y. Al-Soud, E. De Clercq, C. Pannecouque, 2007).

Improving Drug Solubility

Research on improving the solubility of poorly water-soluble drugs through the formation of cocrystals and salts involving piperazine has been conducted. This approach significantly enhanced the solubility of 6-mercaptopurine, demonstrating the utility of such modifications in pharmaceutical development (Lin-Lin Xu, Jia-Mei Chen, Yan Yan, T. Lu, 2012).

Antiproliferative Activity

Imidazo[1,2-a]pyrimidine Mannich bases have been synthesized and tested for in vitro growth inhibition against human cancer cell lines, showing promising antiproliferative activity. This suggests the potential of these compounds in cancer therapy (Raghunath Aeluri, Manjula Alla, Sowjanya Polepalli, N. Jain, 2015).

Future Directions

Given the complexity and potential biological activity of this compound, it could be a subject of future research. Scientists might investigate its synthesis, properties, and potential applications in medicine or other fields .

properties

IUPAC Name

1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(12-16-4-2-1-3-5-16)24-10-8-23(9-11-24)17-13-18(22-14-21-17)25-7-6-20-15-25/h1-7,13-15H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWWLEUGTBCRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone

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